[(2R)-5-Methoxy-1,3-oxathiolan-2-yl]methanol
Description
Properties
IUPAC Name |
[(2R)-5-methoxy-1,3-oxathiolan-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3S/c1-7-4-3-9-5(2-6)8-4/h4-6H,2-3H2,1H3/t4?,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBJRSXVTINARH-BRJRFNKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CSC(O1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1CS[C@@H](O1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-5-Methoxy-1,3-oxathiolan-2-yl]methanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of 1,3-oxathiolane as a starting material, which is then methoxylated to introduce the methoxy group . The reaction conditions often include the use of solvents like chloroform and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound is generally carried out in large-scale reactors where the reaction conditions can be precisely controlled. This includes maintaining the temperature, pressure, and pH levels to ensure high yield and purity of the final product . The use of advanced purification techniques, such as chromatography, is also common in industrial settings to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
[(2R)-5-Methoxy-1,3-oxathiolan-2-yl]methanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Substitution: Substitution reactions can be carried out using halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction typically produces alcohols .
Scientific Research Applications
[(2R)-5-Methoxy-1,3-oxathiolan-2-yl]methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [(2R)-5-Methoxy-1,3-oxathiolan-2-yl]methanol involves its interaction with specific molecular targets and pathways. In the context of antiviral research, it acts as a nucleoside analog, inhibiting the activity of reverse transcriptase enzymes . This inhibition prevents the replication of viral RNA, thereby exerting its antiviral effects .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: [(2R)-5-Methoxy-1,3-oxathiolan-2-yl]methanol
- Molecular Formula : C₅H₁₀O₃S
- Molecular Weight : 150.192 g/mol
- CAS Number : 528567-32-0
- Structure : A five-membered oxathiolane ring containing sulfur and oxygen atoms, with a methoxy group at position 5 and a hydroxymethyl group at position 2 in the (R)-configuration .
Key Properties and Applications :
This compound is a chiral intermediate critical in synthesizing nucleoside analogs, particularly antiviral agents like Lamivudine , a drug used against HIV and hepatitis B . Its stereochemistry (R-configuration) ensures enantioselective synthesis, enhancing the efficacy of the final pharmaceutical product .
Comparison with Similar Compounds
Structural and Functional Comparisons
The uniqueness of this compound lies in its oxathiolane scaffold, which combines sulfur and oxygen atoms in a five-membered ring. Below is a detailed comparison with structurally or functionally related compounds:
Key Findings from Comparative Studies
Role in Antiviral Synthesis: this compound is indispensable in synthesizing Lamivudine, where its oxathiolane ring and hydroxymethyl group serve as the core scaffold. The R-configuration ensures proper stereochemical alignment for binding viral enzymes . In contrast, thiazolidinones (e.g., 5-Methoxy-1,3-thiazolidin-2-one) exhibit nitrogen-based ring systems, making them more suitable for antimicrobial applications than antiviral synthesis .
Reactivity and Stability :
- The oxathiolane ring in the target compound provides enhanced stability compared to simple esters like ethyl benzoate , which lack heterocyclic rigidity. This stability is crucial for multi-step synthetic processes .
- Methyl acetate , a linear ester, lacks the steric and electronic effects of the oxathiolane ring, limiting its utility in complex syntheses .
Stereochemical Specificity :
- The (R)-enantiomer of the compound is biologically relevant, as seen in Lamivudine synthesis. Racemic mixtures or other stereoisomers (e.g., S-configuration) are less effective in drug development due to reduced target affinity .
Biological Activity
[(2R)-5-Methoxy-1,3-oxathiolan-2-yl]methanol, also known as a precursor in the synthesis of antiviral agents like Lamivudine, has garnered interest due to its role in medicinal chemistry. This compound is significant in the development of nucleoside reverse transcriptase inhibitors (NRTIs), essential for treating viral infections such as HIV and hepatitis B.
- Molecular Formula : C8H10O3S
- Molecular Weight : 174.23 g/mol
- Structure : The compound features an oxathiolane ring, which is crucial for its biological activity.
The biological activity of this compound primarily stems from its role as an intermediate in the synthesis of Lamivudine. Lamivudine functions by inhibiting the reverse transcriptase enzyme, thereby preventing the replication of viral DNA in infected cells. Although this compound itself does not exhibit direct antiviral activity, its conversion into active metabolites is critical for therapeutic efficacy .
Antiviral Properties
Research indicates that compounds derived from this compound can effectively inhibit HIV replication. In vitro studies have shown that derivatives demonstrate significant binding affinity to reverse transcriptase, leading to reduced viral load in treated cells .
Molecular Docking Studies
Molecular docking studies have been conducted to evaluate the interaction of this compound and its derivatives with HIV reverse transcriptase. These studies reveal:
- Binding Energy : The binding energies of various derivatives range significantly, indicating varying degrees of efficacy.
- Key Residues : Important binding sites include residues such as Trp266 and Glu328 in the p51 subunit of reverse transcriptase, which are crucial for the interaction between the drug and the enzyme .
Case Studies
- HIV Treatment : A study involving patients treated with Lamivudine showed a significant decrease in viral load and improvement in CD4 counts. The efficacy was attributed to the active metabolite derived from this compound.
- Hepatitis B : In clinical trials, Lamivudine has been shown to reduce hepatitis B virus replication significantly, showcasing the importance of its precursors in antiviral therapy .
Comparative Analysis
The following table summarizes key comparisons between this compound and related compounds:
| Compound Name | Molecular Weight (g/mol) | Mechanism of Action | Activity Type |
|---|---|---|---|
| This compound | 174.23 | Precursor for Lamivudine | Indirect Antiviral |
| Lamivudine | 229.25 | NRTI; inhibits reverse transcriptase | Direct Antiviral |
| Tenofovir | 287.25 | NRTI; inhibits reverse transcriptase | Direct Antiviral |
Q & A
Q. What safety protocols are critical when handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
